(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride
Description
(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2ClH and a molecular weight of 198.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(2-ethyl-1H-imidazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-6-8-4-5(3-7)9-6;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXQUPIZZRAPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137859-18-6 | |
| Record name | (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazoles .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. The process results in the formation of an imidazolium salt intermediate, which is subsequently treated with hydrochloric acid to yield the dihydrochloride form. This compound is characterized by its imidazole ring structure, which includes two nitrogen atoms and an ethyl substituent at the second position.
Structural Information
- Molecular Formula : C₆H₁₁N₃
- SMILES : CCC1=NC=C(N1)CN
- InChIKey : YDCBPRUBLDZYBI-UHFFFAOYSA-N
Scientific Research Applications
The compound has been utilized in various research contexts:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, enabling the formation of derivatives that are valuable in research .
Biology
- Enzyme Mechanisms : Research has demonstrated its role in studying enzyme mechanisms and protein-ligand interactions. The compound acts as an inhibitor or activator of specific molecular targets, influencing various biochemical pathways .
- Antimicrobial Activity : Studies have suggested that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Industry
- Agrochemicals and Dyes : The compound is employed in the production of agrochemicals and dyes due to its chemical stability and reactivity .
- Catalysis : It has potential applications as a catalyst in various industrial processes, facilitating chemical reactions that are essential for manufacturing .
Case Study 1: Enzyme Inhibition
Research focused on indoleamine 2,3-dioxygenase (IDO) inhibitors has highlighted the potential of imidazole derivatives like this compound. Computational docking studies revealed that this compound could effectively bind to IDO, demonstrating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Research
A study investigating the antimicrobial properties of imidazole derivatives found that this compound exhibited significant activity against various bacterial strains. This suggests its applicability in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Imidazole | Five-membered ring with nitrogen | Basic structure without alkyl substitution |
| 2-Methylimidazole | Methyl substitution at position 2 | Similar ring structure but different substituent |
| Histamine | Imidazole ring with ethylamine side chain | Biologically active neurotransmitter |
This table illustrates how structural variations among imidazole derivatives influence their biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride
- 1-Cyanoethyl-2-ethyl-4-methylimidazole
- 2-(1H-Imidazol-1-yl)ethanamine
Uniqueness
(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Biological Activity
(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride is a compound derived from the imidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its potential therapeutic roles.
The synthesis of this compound typically involves the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. This process results in the formation of an intermediate imidazolium salt, which is subsequently treated with hydrochloric acid to yield the dihydrochloride salt.
Chemical Structure
The compound's structure can be represented as follows:
This structure contributes to its solubility and reactivity, making it suitable for various biological applications.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors in biological systems. Here are some key areas of activity:
1. Enzyme Interaction
Research indicates that this compound can act as both an inhibitor and an activator of various enzymes, influencing metabolic pathways. For instance, it has been studied for its role in modulating enzyme mechanisms related to drug metabolism and detoxification processes.
2. Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values suggest effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
3. Antifungal Activity
The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum. These activities highlight its potential use in treating fungal infections .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering the pharmacokinetics of co-administered drugs.
- Receptor Modulation : The compound can interact with various receptors, potentially leading to changes in signal transduction pathways that affect cellular responses.
Case Studies
Research has highlighted various case studies where this compound has been utilized:
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of synthesized imidazole derivatives, this compound was found to significantly reduce bacterial growth in vitro .
- Pharmacokinetic Studies : Another study explored the pharmacokinetic profile of this compound, demonstrating its stability and absorption characteristics when administered in animal models .
Comparison with Similar Compounds
When compared to other imidazole derivatives, this compound shows unique properties due to its specific chemical structure. Its dihydrochloride form enhances solubility and stability, making it more effective in biological applications compared to similar compounds like (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride .
| Compound | Solubility | Biological Activity |
|---|---|---|
| (2-Ethyl-1H-imidazol-4-yl)methanamine HCl | Moderate | Antimicrobial |
| (2-Ethyl-1H-imidazol-4-yl)methanamine DihCl | High | Antimicrobial & Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
